(R)-3-Amino-3-(3,4-dimethylphenyl)propanoic acid hydrochloride is a chiral γ-amino butyric acid (GABA) analog. GABA is a naturally occurring inhibitory neurotransmitter in the central nervous system. GABA analogs, including (R)-3-Amino-3-(3,4-dimethylphenyl)propanoic acid hydrochloride, have garnered interest for their potential as therapeutic agents targeting the GABAB1 receptor. []
(R)-3-Amino-3-(3,4-dimethylphenyl)propanoic acid hydrochloride can be synthesized via palladium-catalyzed enantioselective C(sp3)-H arylation of readily available GABA. This method utilizes a chiral ligand, acetyl-protected amino quinoline (APAQ), and demonstrates moderate to good yields and enantiomeric excess (ee) up to 74%. Deprotection and removal of the directing group allows for the synthesis of R-tolibut, a known GABAB1 inhibitor, in 86% yield. []
Molecular docking simulations, performed using Rosetta, have been employed to investigate the binding of (R)-3-Amino-3-(3,4-dimethylphenyl)propanoic acid hydrochloride to the extracellular domain of the human GABAB1 receptor. These simulations suggest favorable binding interactions for this compound compared to known GABAB1 inhibitors like R-baclofen and R-phenibut. []
The primary application of (R)-3-Amino-3-(3,4-dimethylphenyl)propanoic acid hydrochloride, as identified in the provided literature, is its potential as a lead compound in developing novel GABAB1 receptor inhibitors. [] Molecular docking studies suggest its potential for stronger binding to the GABAB1 receptor compared to existing inhibitors like R-baclofen and R-phenibut. This improved binding affinity could translate to enhanced therapeutic efficacy and/or a more favorable pharmacological profile.
CAS No.: 83846-92-8
CAS No.: 14681-59-5
CAS No.: 6902-54-1
CAS No.: 645-84-1
CAS No.: 2768332-16-5